molecular formula C15H14N4O3S B2567156 N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 497927-12-5

N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2567156
CAS No.: 497927-12-5
M. Wt: 330.36
InChI Key: VLEWZFLWSBVVTL-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a p-tolyl group at the 5-position and a thioacetamide side chain linked to a 5-methylisoxazole moiety. This structure combines two pharmacologically significant heterocycles—1,3,4-oxadiazole and isoxazole—known for their roles in antimicrobial, anticancer, and enzyme-inhibitory activities. The p-tolyl group (an electron-donating substituent) and the methylisoxazole moiety may influence electronic properties, solubility, and target binding, making this compound a candidate for diverse biological applications .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-3-5-11(6-4-9)14-17-18-15(21-14)23-8-13(20)16-12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEWZFLWSBVVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, often referred to as MOTA, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of MOTA, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

The molecular formula of MOTA is C20H20N6O4S2C_{20}H_{20}N_{6}O_{4}S_{2} with a molecular weight of 472.5 g/mol. Its structure features an isoxazole ring and an oxadiazole moiety, which are critical for its biological activities.

PropertyValue
Molecular FormulaC20H20N6O4S2
Molecular Weight472.5 g/mol
CAS Number872595-14-7

2. Biological Activities

MOTA exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities based on recent studies.

2.1 Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. MOTA has shown significant inhibition of COX-2, a key enzyme associated with inflammation and pain. This activity suggests its potential as a therapeutic agent for inflammatory diseases.

Key Findings:

  • MOTA demonstrated an IC50 value comparable to established COX inhibitors like Celecoxib in vitro.
  • The presence of the isoxazole and oxadiazole rings enhances its anti-inflammatory efficacy.

2.2 Antimicrobial Properties

MOTA has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses notable effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that MOTA could be developed as a broad-spectrum antimicrobial agent.

2.3 Anticancer Activity

The compound's potential in cancer therapy has also been explored. In vitro studies have indicated that MOTA can inhibit the proliferation of various cancer cell lines.

Case Study:
In a study involving human breast cancer cells (MCF-7), MOTA exhibited:

  • A reduction in cell viability by over 50% at concentrations above 50 µg/mL.
  • Induction of apoptosis as evidenced by increased annexin V staining.

3. Toxicity and Safety

Preliminary toxicity assessments indicate that MOTA has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its safety in vivo.

Toxicity Assessment:

  • No significant toxicity was observed in zebrafish embryos at concentrations up to 100 µg/mL.
  • Long-term toxicity studies are ongoing to evaluate chronic exposure effects.

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Its ability to inhibit inflammation and microbial growth while showing anticancer effects positions it as a candidate for drug development in various medical fields.

Comparison with Similar Compounds

Substituent Effects on the 1,3,4-Oxadiazole Ring

  • Target Compound: Features a p-tolyl group (methyl-substituted phenyl) at the 5-position of the oxadiazole.
  • Compound 154 (): Substituted with a 4-chlorophenyl group (EDG + halogen). Demonstrated potent anticancer activity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The chloro group’s electronegativity likely enhances target binding .
  • 8t (): Contains a (1H-indol-3-yl)methyl group on oxadiazole. Tested for lipoxygenase (LOX) inhibition, showing that bulky substituents may favor enzyme interaction but reduce solubility .

Acetamide-Linked Heterocycles

  • 2a (): Benzothiazol-2-yl substituent. Exhibited anticancer activity, suggesting that aromatic heterocycles with sulfur atoms (e.g., benzothiazole) enhance cytotoxicity .
  • 2a (): 3-Chlorophenyl group. Demonstrated antimicrobial activity, indicating that halogenated aryl groups may broaden biological spectra .

Key Observations :

  • Electron-Donating vs. Halogen Substituents : Halogens (e.g., Cl in Compound 154) improve potency in anticancer activity, while EDGs like p-tolyl may enhance selectivity or pharmacokinetics .
  • Biological Spectrum : Antimicrobial activity is linked to benzofuran-oxadiazole hybrids (), whereas indole-oxadiazole derivatives () target enzyme inhibition.

Physicochemical and Spectroscopic Properties

  • Melting Points : Range from 96°C () to 241°C (), influenced by substituent bulk and crystallinity.
  • Spectroscopy :
    • IR : Stretching vibrations for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹) are consistent across analogs .
    • NMR : p-Tolyl protons resonate at δ ~7.2–7.4 ppm (aromatic), while methylisoxazole protons appear at δ ~2.3 ppm (CH3) .

Preparation Methods

Hydrazide Formation

p-Tolyl carboxylic acid (1) is converted to its hydrazide derivative (2) via refluxing with hydrazine hydrate in ethanol:
$$
\text{p-Tolyl carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, 80°C}} \text{p-Tolyl carbohydrazide (2)} \quad
$$

Cyclization to Oxadiazole-Thiol

Hydrazide (2) undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol (3):
$$
\text{p-Tolyl carbohydrazide} + \text{CS}2 \xrightarrow{\text{KOH, H}2\text{O/Ethanol}} \text{5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol (3)} \quad
$$
Key Parameters :

  • Temperature : Reflux at 80–90°C for 8–10 hours.
  • Yield : 70–85% after recrystallization from ethanol.

Synthesis of N-(5-Methylisoxazol-3-yl)-2-Chloroacetamide

Amine Activation

5-Methylisoxazol-3-amine (4) reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
$$
\text{5-Methylisoxazol-3-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, DIPEA}} \text{N-(5-Methylisoxazol-3-yl)-2-chloroacetamide (5)} \quad
$$
Optimization :

  • Base : Diisopropylethylamine (DIPEA) enhances nucleophilicity of the amine.
  • Solvent : DCM minimizes side reactions compared to polar aprotic solvents.
  • Yield : 88–92% after column chromatography (silica gel, ethyl acetate/hexane).

Thioether Formation: Coupling of Intermediates

Nucleophilic Substitution

Oxadiazole-thiol (3) reacts with chloroacetamide (5) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$
\text{3} + \text{5} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{N-(5-Methylisoxazol-3-yl)-2-((5-(p-Tolyl)-1,3,4-Oxadiazol-2-yl)thio)acetamide (6)} \quad
$$
Reaction Conditions :

  • Temperature : Room temperature, 12–16 hours.
  • Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography.
  • Yield : 65–75%.

Reaction Optimization and Mechanistic Insights

Solvent and Base Screening

Comparative studies reveal DMF as the optimal solvent due to its ability to solubilize both intermediates and stabilize the thiolate anion. Substituting K₂CO₃ with stronger bases (e.g., NaOH) led to decomposition, while weaker bases (e.g., NaHCO₃) resulted in incomplete conversion.

Catalytic Enhancements

Adding catalytic tetrabutylammonium iodide (TBAI) accelerated the reaction by 30%, likely via phase-transfer mechanisms.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • Thioether (C–S) : 680–720 cm⁻¹.
  • Oxadiazole (C=N) : 1600–1650 cm⁻¹.
  • Amide (C=O) : 1680–1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • Isoxazole CH: δ 6.25 (s, 1H).
    • p-Tolyl CH₃: δ 2.40 (s, 3H).
    • Acetamide CH₂: δ 4.10 (s, 2H).
  • ¹³C NMR :
    • Oxadiazole C-2: δ 165.1 ppm.
    • Thioether C–S: δ 40.2 ppm.

Mass Spectrometry

  • ESI-MS : m/z 385.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅N₄O₃S.

Challenges and Mitigation Strategies

Thiol Oxidation

The thiol intermediate (3) is prone to oxidation. Conducting reactions under nitrogen atmosphere and using fresh CS₂ minimized disulfide formation.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separated the product from unreacted starting materials.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Reference
Classical Cyclization CS₂, KOH, Ethanol 70–85 95
HATU-Mediated Coupling DCM, DIPEA 88–92 98
TBAI Acceleration DMF, K₂CO₃, TBAI 75–80 97

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